molecular formula C14H23N3O3 B2998986 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide CAS No. 1448052-66-1

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2998986
CAS No.: 1448052-66-1
M. Wt: 281.356
InChI Key: RICYXJGMHAYEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 5-methylisoxazole-4-carboxamide moiety linked to a 1-(2-methoxyethyl)piperidine scaffold, a structural pattern observed in compounds investigated for various biological activities . Compounds within this structural class have been explored as potential inhibitors of specific protein targets . Research into similar piperidine carboxamide analogs has demonstrated potent activity in cellular assays, highlighting the potential of this chemotype for developing new therapeutic agents . The integration of the isoxazole and substituted piperidine rings makes this compound a valuable intermediate for constructing diverse chemical libraries. Researchers can utilize this compound for hit-to-lead optimization programs, structure-activity relationship (SAR) studies, and probing specific biological pathways. It is suitable for use in high-throughput screening, in vitro assay development, and biochemical research. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting. For specific storage and handling instructions, please refer to the safety data sheet (SDS).

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-11-13(10-16-20-11)14(18)15-9-12-3-5-17(6-4-12)7-8-19-2/h10,12H,3-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICYXJGMHAYEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide involves multiple steps, including the formation of the piperidine ring and the attachment of the isoxazole moiety.

Industrial Production Methods

Industrial production of piperidine derivatives often involves multicomponent reactions, cyclization, and hydrogenation processes. These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share partial structural homology with the target molecule, particularly in the piperidine-carboxamide framework or isoxazole moiety:

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Core Structure Key Substituents Molecular Weight Reported Activity/Application
Target Compound Piperidine + Isoxazole 2-Methoxyethyl, 5-methylisoxazole-4-carboxamide ~323.38* Not explicitly stated
Goxalapladib (CAS-412950-27-7) 1,8-Naphthyridine + Piperidine Trifluoromethylbiphenyl, 2,3-difluorophenyl 718.80 Atherosclerosis treatment
WNK463 (CAS-2012607-27-9) Piperidine + Imidazole tert-Butyl, trifluoromethyloxadiazolylpyridine 463.46 Kinase inhibition (WNK signaling)
N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide Piperidine + Isoxazole Benzooxazolyl, isoxazole-5-carboxamide 326.35 Not explicitly stated
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole Thiazolyl, 5-methylisoxazole ~195.19* Crystallographic characterization

*Calculated based on molecular formula.

Key Differences and Implications

Piperidine Substitutions: The target compound’s 2-methoxyethyl group contrasts with Goxalapladib’s trifluoromethylbiphenyl and WNK463’s tert-butyl substituents.

Heterocyclic Core :

  • The target’s isoxazole-4-carboxamide differs from Goxalapladib’s 1,8-naphthyridine core, which is associated with metal chelation and kinase inhibition .
  • The thiazole in replaces the piperidine ring, reducing steric bulk but possibly diminishing CNS penetration due to higher polarity.

Pharmacokinetic Profiles :

  • Higher molecular weight compounds like Goxalapladib (718.80 Da) may face challenges in oral bioavailability, whereas the target compound (~323 Da) aligns better with Lipinski’s Rule of Five .
  • The trifluoromethyl groups in Goxalapladib and WNK463 enhance metabolic resistance but increase hepatotoxicity risks .

Research Findings and Activity Trends

  • Goxalapladib demonstrated efficacy in atherosclerosis models by inhibiting phospholipase A2 (PLA2), attributed to its naphthyridine-acetamide scaffold .
  • WNK463 ’s imidazole-carboxamide and oxadiazole groups confer selective kinase inhibition, highlighting the role of electron-withdrawing substituents in target engagement .
  • The target compound ’s isoxazole-4-carboxamide may mimic ATP-binding motifs in kinases, though empirical data is needed to confirm this hypothesis.

Biological Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a compound that belongs to the class of piperidine derivatives, which are significant in pharmaceutical applications due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H21N3O3C_{13}H_{21}N_{3}O_{3} with a molecular weight of 267.32 g/mol. The compound features a piperidine ring and an isoxazole moiety, which contribute to its unique biological properties.

The biological activity of this compound may be attributed to its interaction with specific molecular targets. It is hypothesized that it binds to various receptors or enzymes, modulating their activity and leading to biological effects such as:

  • Antimicrobial Activity : Potential inhibition of bacterial growth.
  • Anticancer Properties : Induction of apoptosis in cancer cells.
  • Analgesic Effects : Modulation of pain pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit moderate to good antimicrobial activity. For instance, derivatives containing piperidine rings have shown effectiveness against various bacterial strains .

CompoundActivityReference
Compound AModerate
Compound BGood
This compoundPending Evaluation

Anticancer Activity

The compound has been investigated for its potential anticancer effects. In vitro studies suggest that it may induce apoptosis in specific cancer cell lines, although detailed results are still emerging. The mechanism likely involves the modulation of apoptotic pathways, impacting cell survival and proliferation .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study screened various piperidine derivatives for their antimicrobial properties. The results indicated that certain structural modifications enhance activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Research : In a study focusing on the apoptosis-inducing capability of similar compounds, researchers observed significant cytotoxic effects in cancer cell lines treated with derivatives similar to this compound .

Q & A

Q. What are the standard synthetic protocols for N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide, and how are impurities controlled?

The synthesis typically involves multi-step reactions, including condensation of a piperidine derivative (e.g., 1-(2-methoxyethyl)piperidin-4-ylmethanamine) with 5-methylisoxazole-4-carbonyl chloride. Key steps include:

  • Amide coupling : Use of coupling agents like EDCI/HOBt or oxalyl chloride in DCM (as seen in analogous carboxamide syntheses) .
  • Purification : Column chromatography (silica gel, gradient elution) to isolate intermediates.
  • Impurity control : Monitoring by HPLC (C18 column, acetonitrile/water mobile phase) to detect unreacted starting materials or by-products (e.g., dimerization products) .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify the piperidine, methoxyethyl, and isoxazole moieties. For example, the methoxy group shows a singlet at ~3.3 ppm, and the isoxazole ring protons resonate at 6.1–6.3 ppm .
  • X-ray crystallography : To resolve stereochemical ambiguities (e.g., piperidine chair conformation) and validate bond lengths/angles, as demonstrated for structurally similar carboxamides .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ calculated for C₁₅H₂₄N₃O₃: 318.1818) .

Q. How can researchers design initial biological assays to evaluate its activity?

  • Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyridine/pyrazole carboxamides with reported kinase inhibition) .
  • In vitro assays : Use fluorescence polarization for binding affinity or enzymatic assays (e.g., ADP-Glo™ for kinases). Include positive controls (e.g., staurosporine for kinases) and dose-response curves (IC₅₀ calculation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (DCM) for amide bond formation. DMF may enhance solubility but require lower temperatures to avoid side reactions .
  • Catalyst optimization : Compare EDCI/HOBt with newer catalysts like COMU, which reduce racemization in sensitive intermediates .
  • Scale-up challenges : Address exothermic reactions via controlled addition of reagents (e.g., slow drip for acyl chlorides) and use of flow chemistry for safer scaling .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Docking vs. experimental IC₅₀ discrepancies : Re-evaluate protein conformations (e.g., induced-fit docking) or assess off-target effects via kinome-wide profiling .
  • Metabolite interference : Use LC-MS to identify metabolic byproducts in cell-based assays (e.g., demethylation of the methoxyethyl group) .
  • Solubility limitations : Adjust assay buffers (e.g., add DMSO ≤0.1%) or synthesize prodrugs (e.g., ester derivatives) to improve bioavailability .

Q. How can structure-activity relationship (SAR) studies guide further modifications?

  • Piperidine substitutions : Replace the 2-methoxyethyl group with bulkier substituents (e.g., cyclopropylmethyl) to probe steric effects on target binding .
  • Isoxazole modifications : Introduce electron-withdrawing groups (e.g., Cl at position 5) to enhance metabolic stability, as seen in related isoxazole carboxamides .
  • Bioisosteric replacements : Substitute the isoxazole with a thiazole ring and compare potency, leveraging data from thiazole-carboxamide analogs .

Q. What advanced computational methods predict metabolic stability and toxicity?

  • ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP (target ≤3), CYP450 inhibition, and hERG liability.
  • Metabolite identification : Perform in silico metabolism simulations (e.g., GLORYx) to highlight vulnerable sites (e.g., N-demethylation of piperidine) .
  • MD simulations : Assess binding mode stability in aqueous environments (e.g., 100-ns simulations with AMBER) to prioritize derivatives with lower conformational flexibility .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. X-ray)?

  • Dynamic effects : NMR captures solution-state conformations, while X-ray shows solid-state packing. Compare with temperature-dependent NMR to identify fluxional behavior .
  • Tautomeric equilibria : For isoxazole derivatives, use 2D NOESY to detect proton exchange between tautomers .

Q. What statistical approaches validate biological assay reproducibility?

  • Power analysis : Determine sample size (n ≥ 3) to achieve 80% power with α=0.05, as applied in kinase inhibition studies .
  • Outlier detection : Use Grubbs’ test to exclude anomalous data points in dose-response experiments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.